1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde

Lipophilicity Drug Design Partition Coefficient

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde (CAS 1936219-68-9) is a bicyclic cyclopropane carbaldehyde with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. The compound features two cyclopropane rings connected by an ethylene (–CH2CH2–) bridge, with the aldehyde functionality directly attached to one cyclopropane ring at the quaternary position.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B13223997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CC1CCC2(CC2)C=O
InChIInChI=1S/C9H14O/c10-7-9(5-6-9)4-3-8-1-2-8/h7-8H,1-6H2
InChIKeyCWLUAYKGMJHIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde (CAS 1936219-68-9): Physicochemical Profile and Structural Differentiation for Scientific Procurement


1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde (CAS 1936219-68-9) is a bicyclic cyclopropane carbaldehyde with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . The compound features two cyclopropane rings connected by an ethylene (–CH2CH2–) bridge, with the aldehyde functionality directly attached to one cyclopropane ring at the quaternary position . This architecture places it within the broader class of cyclopropane carbaldehydes, which are valued as synthetic intermediates in pharmaceutical and agrochemical development due to the unique reactivity conferred by cumulative ring strain and the electrophilic aldehyde group [1]. Key computed physicochemical descriptors include a predicted boiling point of 192.5±9.0 °C, density of 1.104±0.06 g/cm³, XlogP of 2, topological polar surface area (TPSA) of 17.1 Ų, and 4 rotatable bonds .

Why 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde Cannot Be Interchanged with Generic Cyclopropane Aldehydes: Structural Determinants of Physicochemical Divergence


Cyclopropane carbaldehydes are not a monolithic class; seemingly minor structural modifications produce large shifts in lipophilicity, volatility, conformational flexibility, and cumulative ring strain that directly impact synthetic utility, purification strategy, and drug-design suitability. For 1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde, the ethylene-bridged dual-cyclopropane architecture generates a computed XlogP of 2—approximately 1.4 to 1.8 log units higher than the parent cyclopropanecarboxaldehyde (LogP ≈ 0.6) . This difference alone translates to a roughly 25- to 60-fold increase in octanol/water partition coefficient, profoundly affecting solubility, chromatographic retention, and membrane permeability in biological assays. The predicted boiling point (192.5 °C) is nearly double that of cyclopropanecarboxaldehyde (98–101 °C) and approximately 47 °C above its closest structural analog, 1-cyclopropylcyclopropane-1-carbaldehyde (145.4 °C), dictating entirely different distillation and handling protocols [1][2]. Furthermore, the presence of two cyclopropane rings doubles the cumulative ring strain energy relative to monocyclic analogs, which has been shown to modulate reactivity in cycloaddition and ring-opening reactions in structure-dependent fashion [3]. Procurement decisions must therefore account for these quantifiable differences rather than treating cyclopropane carbaldehydes as interchangeable commodities.

Quantitative Differentiation Evidence for 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde Against Closest Structural Analogs


Lipophilicity (XlogP) Differentiation: 1.4–1.8 Log Unit Increase Over Monocyclic Cyclopropanecarboxaldehyde

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde exhibits a computed XlogP of 2, which is substantially higher than the experimentally determined LogP of 0.595 (XlogP3 = 0.2) for cyclopropanecarboxaldehyde and the computed LogP of 1.1 for 1-cyclopropylcyclopropane-1-carbaldehyde [1]. This represents a 1.4–1.8 log unit increase over the monocyclic parent and a 0.9 log unit increase over the directly-attached bicyclic analog, corresponding to a ~25- to 60-fold higher octanol/water partition coefficient [2]. The elevated lipophilicity arises from the additional cyclopropylethyl substituent, which adds hydrocarbon surface area without introducing hydrogen-bond donors or acceptors beyond the single aldehyde oxygen .

Lipophilicity Drug Design Partition Coefficient

Boiling Point Elevation: ~94 °C Higher Than Cyclopropanecarboxaldehyde Enabling Distinct Purification Windows

The predicted boiling point of 1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde is 192.5±9.0 °C at 760 mmHg, compared with 98–101 °C (experimental) for cyclopropanecarboxaldehyde and 145.4±9.0 °C (predicted) for 1-cyclopropylcyclopropane-1-carbaldehyde [1]. Additionally, 2,2-dicyclopropylacetaldehyde, a constitutional isomer with both cyclopropyl groups attached to the same acetaldehyde carbon, exhibits a boiling point of 186.1 °C [2]. The target compound thus boils ~47 °C higher than the directly-attached bicyclic analog and ~6 °C higher than its constitutional isomer, despite having the same number of cyclopropane rings.

Boiling Point Distillation Purification

Conformational Flexibility: 4 Rotatable Bonds Versus 1–2 in Simpler Analogs Balances Rigidity with Induced-Fit Potential

1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde possesses 4 rotatable bonds, compared with only 1 rotatable bond for cyclopropanecarboxaldehyde and 2 rotatable bonds for 1-cyclopropylcyclopropane-1-carbaldehyde [1][2]. The ethylene bridge between the two cyclopropane rings introduces two additional rotational degrees of freedom that are absent in both the monocyclic parent and in directly-attached bicyclic analogs. This creates a conformational profile that is distinct from both simpler cyclopropane aldehydes (which lack the flexibility to adapt to irregular binding pockets) and fully flexible aliphatic aldehydes (which pay a higher entropic penalty upon binding).

Conformational Flexibility Rotatable Bonds Molecular Recognition

Cumulative Ring Strain Energy: Approximately Double That of Monocyclic Analogs (~55 vs. ~27.5 kcal/mol)

Each cyclopropane ring carries approximately 27.5 kcal/mol (115 kJ/mol) of strain energy arising from severe angular distortion (60° internal bond angles vs. 109.5° tetrahedral ideal) and torsional strain from eclipsed C–H bonds [1]. Because 1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde contains two independent cyclopropane rings, the cumulative strain energy approaches ~55 kcal/mol, approximately double that of monocyclic analogs such as cyclopropanecarboxaldehyde [2]. The ethylene bridge prevents direct conjugation between the two rings, meaning the strain is additive rather than cooperative; however, each ring independently contributes to the compound's overall reactivity profile in ring-opening, cycloaddition, and rearrangement reactions. Structural variation among donor–acceptor cyclopropanes has been shown to modulate (3+2) cycloaddition rate constants by factors of up to 50-fold depending on substitution pattern [3], supporting the principle that dual-ring cyclopropane aldehydes exhibit reactivity distinct from mono-ring analogs.

Ring Strain Reactivity Synthetic Utility

Cyclopropylethyl Fragment as a Determinant of PI3Kγ Isoform Selectivity: >1,000-Fold Selectivity Over PI3Kα and PI3Kβ

A class of PI3Kγ inhibitors bearing the cyclopropylethyl substituent—the identical N-linked fragment present in the 1-(2-cyclopropylethyl) motif of the target aldehyde—exhibits over 1,000-fold selectivity for PI3Kγ over the closely related PI3Kα and PI3Kβ isoforms [1]. X-ray crystallography and hydrogen-deuterium exchange mass spectrometry revealed that the cyclopropylethyl moiety physically displaces the DFG motif of PI3Kγ away from the ATP-binding site, inducing a large conformational change unique to the γ isoform [1]. This selectivity mechanism is directly attributable to the cyclopropylethyl fragment architecture and not achievable with simpler cyclopropyl, isopropyl, or linear alkyl substituents, as confirmed by site-directed mutagenesis studies [1]. While the target aldehyde itself has not been directly tested in this assay, it carries the identical cyclopropylethyl fragment and a reactive aldehyde handle suitable for reductive amination or other conjugation strategies to incorporate this selectivity-determining motif into inhibitor scaffolds.

PI3Kγ Kinase Selectivity Fragment-Based Drug Discovery

High-Impact Application Scenarios for 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde Grounded in Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Elevated Lipophilicity Without Added Hydrogen-Bond Donors

In fragment-based drug discovery (FBDD), the XlogP of 2 exhibited by 1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde places it in the optimal lipophilicity range (LogP 1–3) for balancing membrane permeability with aqueous solubility . Unlike cyclopropanecarboxaldehyde (LogP ≈ 0.6), which may be too polar for efficient passive membrane crossing, the target compound achieves the desired lipophilicity without introducing additional hydrogen-bond donors or acceptors beyond the single aldehyde oxygen—a property that supports oral bioavailability in downstream lead optimization per Lipinski guidelines . The aldehyde functionality additionally provides a reactive handle for fragment elaboration via reductive amination, Grignard addition, or Horner–Wadsworth–Emmons olefination.

Synthesis of High-Boiling Cyclopropane-Containing Intermediates for Agrochemical Development

The predicted boiling point of ~192.5 °C distinguishes 1-(2-cyclopropylethyl)cyclopropane-1-carbaldehyde from the highly volatile cyclopropanecarboxaldehyde (BP 98–101 °C), making it better suited for reactions requiring elevated temperatures without loss of material through evaporation . Cyclopropane carbaldehydes are established intermediates in the synthesis of pyrethroid ester pesticides and other agrochemicals [1]. The dual-ring architecture of the target compound may confer enhanced metabolic stability to derived products, consistent with the general observation that cyclopropane incorporation reduces CYP450-mediated oxidative metabolism [2].

Conformationally Constrained Pharmacophore Design Exploiting Dual-Ring Architecture

The combination of 4 rotatable bonds with two rigid cyclopropane rings provides a unique conformational profile that balances flexibility with steric constraint . This architecture is particularly valuable for designing ligands that must adopt specific bound conformations without incurring excessive entropic penalties. The cyclopropyl fragment is extensively documented to enhance target binding affinity, reduce off-target effects, and improve pharmacokinetic properties in preclinical and clinical drug molecules . The target compound's ethylene bridge between the two rings provides greater conformational adaptability than directly-attached bicyclopropyl analogs (e.g., 1-cyclopropylcyclopropane-1-carbaldehyde), which are essentially locked into a single rigid orientation [1].

PI3Kγ-Selective Chemical Probe and Inhibitor Development Leveraging the Cyclopropylethyl Fragment

The cyclopropylethyl moiety has been crystallographically demonstrated to displace the DFG motif of PI3Kγ, achieving >1,000-fold selectivity over PI3Kα and PI3Kβ—the first example of Class I PI3K isoform selectivity via this mechanism . 1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde provides this validated selectivity-conferring fragment with a synthetically versatile aldehyde group. This enables direct conjugation to amine-containing scaffolds (via reductive amination), conversion to carboxylic acid or alcohol derivatives, or use as an electrophilic partner in organometallic coupling reactions. No simpler cyclopropane carbaldehyde (e.g., cyclopropanecarboxaldehyde or 1-cyclopropylcyclopropane-1-carbaldehyde) incorporates this selectivity-determining fragment, making the target compound uniquely suited as a starting material for PI3Kγ-targeted chemical biology tool compounds and potential therapeutic candidates .

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